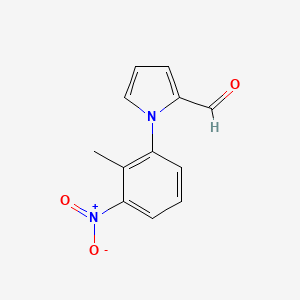

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 2-methyl-3-nitrophenyl group and an aldehyde functional group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: This intermediate is prepared by reacting 2-methyl-3-nitroaniline with triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst.

Cyclization to Form Pyrrole Ring: The ethyl N-(2-methyl-3-nitrophenyl)formimidate is then reacted with diethyl oxalate and potassium ethoxide in dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the pyrrole ring.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.

Major Products:

Reduction: 1-(2-methyl-3-aminophenyl)-1H-pyrrole-2-carbaldehyde.

Oxidation: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments .

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparación Con Compuestos Similares

2-Methyl-3-nitrophenol: Similar in structure but lacks the pyrrole ring and aldehyde group.

3-Nitro-o-cresol: Similar nitro and methyl substitution on the benzene ring but lacks the pyrrole ring and aldehyde group.

2-Methyl-3-nitrophenyl acetate: Contains the nitro and methyl groups but has an acetate group instead of the pyrrole ring and aldehyde group.

Uniqueness: 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring, nitro group, and aldehyde group, which imparts distinct chemical reactivity and potential biological activities compared to its similar compounds.

Actividad Biológica

1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound possesses a unique structure characterized by a pyrrole ring with a 3-nitrophenyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 230.219 g/mol

- Structure : The compound features a nitro group on the phenyl ring, enhancing its reactivity, and an aldehyde group that can interact with nucleophiles in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve the generation of reactive intermediates through bioreduction processes facilitated by the nitro group. These intermediates can interact with cellular components, leading to cytotoxic effects.

Case Studies :

- Cytotoxicity Testing : In vitro studies have demonstrated that this compound exhibits IC values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer types. The selectivity of the compound was also assessed against non-cancerous cell lines, indicating promising therapeutic potential .

- Mechanism Insights : The aldehyde functionality allows for interactions with various nucleophilic sites in biomolecules, influencing their biological functions. This interaction is crucial for the compound's anticancer properties, as it may lead to the inhibition of key cellular processes involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Structure-Activity Relationship (SAR)

The unique substitution pattern of the nitro group at the meta position significantly influences the biological activity of this compound compared to other similar compounds. For instance, structural analogs with different substitution patterns exhibit varying levels of cytotoxicity and antimicrobial efficacy.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | CHNO | Contains para-nitrophenyl group |

| 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde | CHNO | Different substitution pattern |

| 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | CHNO | Methyl group at para position |

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives and employing various organic reactions to achieve the desired functional groups. This multi-step synthesis underscores the complexity and importance of this compound in medicinal chemistry.

Propiedades

IUPAC Name |

1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZPVMFYYNHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363243 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383136-10-5 | |

| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.